4-(Dichloromethanesulfonyl)-2-nitroaniline
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Overview
Description
4-(Dichloromethanesulfonyl)-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a dichloromethanesulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by sulfonylation. One common method includes the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline. This intermediate is then subjected to a sulfonylation reaction using dichloromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethanesulfonyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and sulfonyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(Dichloromethanesulfonyl)-2-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Dichloromethanesulfonyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the sulfonyl group.
4-(Methylsulfonyl)-2-nitroaniline: Similar structure with a methylsulfonyl group instead of dichloromethanesulfonyl.
2-Nitroaniline: Lacks both the chloro and sulfonyl groups.
Uniqueness
4-(Dichloromethanesulfonyl)-2-nitroaniline is unique due to the presence of both the nitro and dichloromethanesulfonyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61497-09-4 |
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Molecular Formula |
C7H6Cl2N2O4S |
Molecular Weight |
285.10 g/mol |
IUPAC Name |
4-(dichloromethylsulfonyl)-2-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O4S/c8-7(9)16(14,15)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 |
InChI Key |
VWSZSRBCKWSJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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